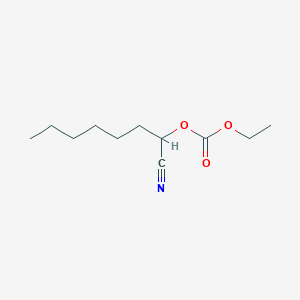
1-Cyanoheptyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoheptyl ethyl carbonate is an organic compound that belongs to the class of carbonates It features a cyano group (-CN) attached to a heptyl chain (seven carbon atoms) and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanoheptyl ethyl carbonate can be synthesized through a multi-step process involving the reaction of heptyl bromide with sodium cyanide to form 1-cyanoheptane. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Cyanoheptyl ethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and carbon dioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Nucleophilic substitution: Substituted amines or ethers.
Hydrolysis: Heptanol and carbon dioxide.
Reduction: Heptylamine.
Scientific Research Applications
1-Cyanoheptyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: Used in studies to understand the behavior of cyano and carbonate groups in biological systems.
Mechanism of Action
The mechanism of action of 1-Cyanoheptyl ethyl carbonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbonate group can undergo hydrolysis. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Cyanohexyl ethyl carbonate: Similar structure but with a six-carbon chain.
1-Cyanooctyl ethyl carbonate: Similar structure but with an eight-carbon chain.
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester group but lacks the heptyl chain.
Uniqueness
1-Cyanoheptyl ethyl carbonate is unique due to its specific combination of a cyano group, a heptyl chain, and an ethyl carbonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
92975-64-9 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-cyanoheptyl ethyl carbonate |
InChI |
InChI=1S/C11H19NO3/c1-3-5-6-7-8-10(9-12)15-11(13)14-4-2/h10H,3-8H2,1-2H3 |
InChI Key |
DUDIQILOSVUIFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


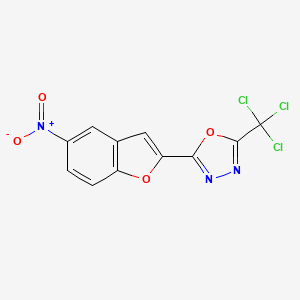

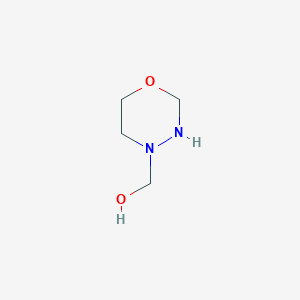
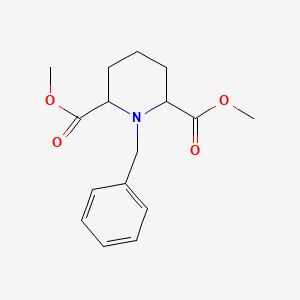
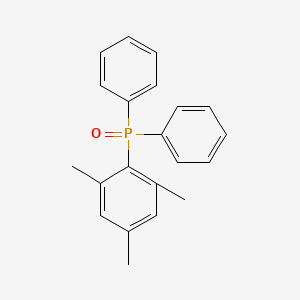
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
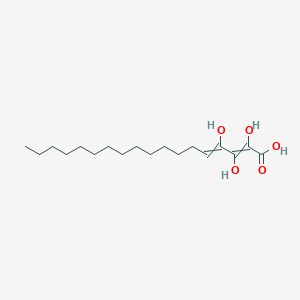
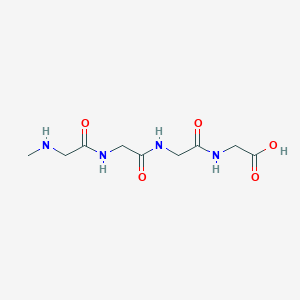

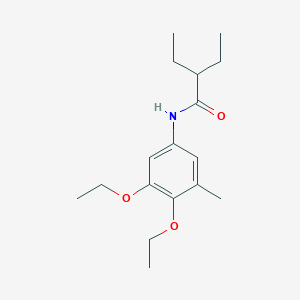
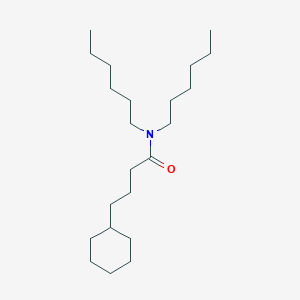
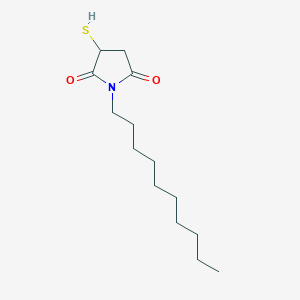
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

